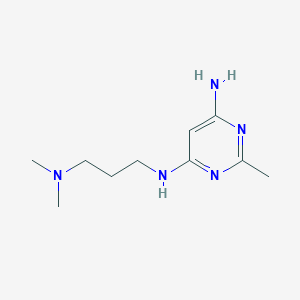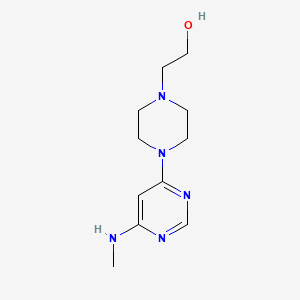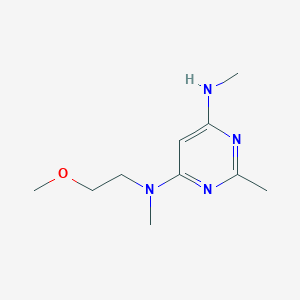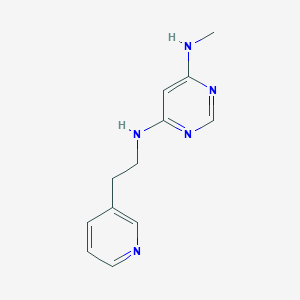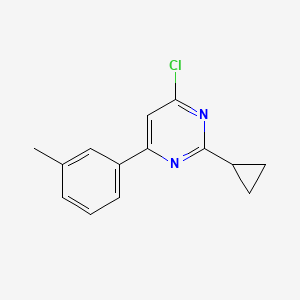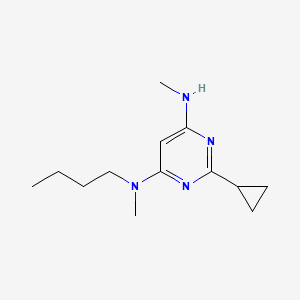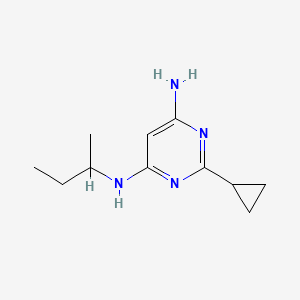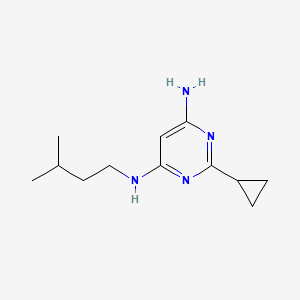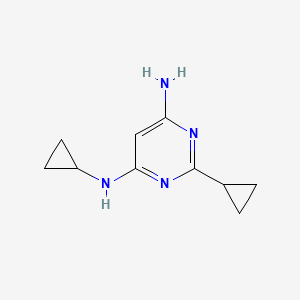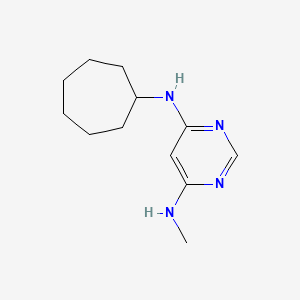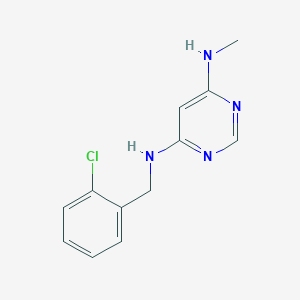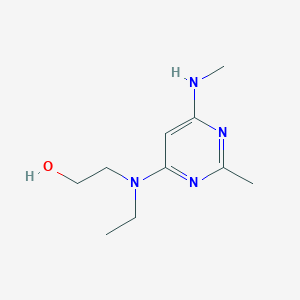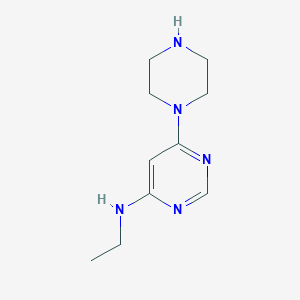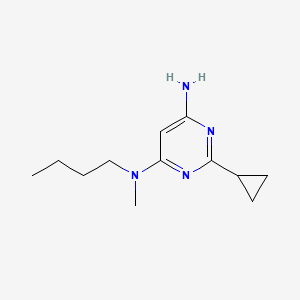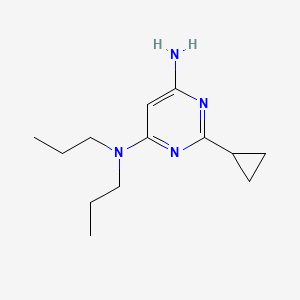
2-cyclopropyl-N4,N4-dipropylpyrimidine-4,6-diamine
Descripción general
Descripción
2-Cyclopropyl-N4,N4-dipropylpyrimidine-4,6-diamine, commonly referred to as 2CPPD, is a versatile and highly reactive organic compound. It is used in a variety of applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as an intermediate in the production of pharmaceuticals and other chemicals. 2CPPD is a heterocyclic compound composed of a pyrimidine ring with two cyclopropyl groups attached to the nitrogen atoms of the ring, and two propyl groups attached to the nitrogen atoms of the diamine. The compound is highly polar, with a strong dipole moment, and is highly reactive due to its electron-rich nature.
Aplicaciones Científicas De Investigación
Cyclin-dependent Kinase Inhibition and Antiproliferative Activity
A series of N2,N4-disubstituted pyrimidine-2,4-diamines, closely related to the compound of interest, have been investigated for their potential as cyclin-dependent kinase (CDK) inhibitors, specifically targeting CDK2 and CDK9. These compounds exhibit potent inhibitory activities and significant antiproliferative effects against various tumor cell lines, including triple-negative breast cancer. Their mechanism involves cell cycle arrest, highlighting their potential in cancer therapy (Jing et al., 2018).
Crystal Structure Analysis
The crystal structure of cyprodinil, which shares a similar core structure with the subject compound, has been determined, providing insights into the molecular conformation, interactions, and potential reactivity of such molecules (Jeon et al., 2015).
Histamine H3 Receptor Ligands
Compounds incorporating 2,4-diaminopyrimidine cores have been synthesized and tested for their affinity towards human histamine H3 receptors (hH3Rs), showing potential as ligands with high affinity and selectivity. This indicates their utility in developing therapies targeting neurological and inflammatory disorders (Sadek et al., 2014).
Material Science Applications
A novel fluorescent chemosensor based on poly(pyridine-imide) containing heterocyclic pyridine groups, related to the diamine structure, demonstrates significant thermal stability, mechanical strength, and fluorescence upon acid treatment. This suggests its use in materials science for developing sensors and responsive materials (Wang et al., 2008).
Propiedades
IUPAC Name |
2-cyclopropyl-4-N,4-N-dipropylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-3-7-17(8-4-2)12-9-11(14)15-13(16-12)10-5-6-10/h9-10H,3-8H2,1-2H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBVXQGWINTEQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC(=NC(=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N4,N4-dipropylpyrimidine-4,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



